molecular formula C17H13ClN2O B2414703 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine CAS No. 477857-66-2

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Cat. No.: B2414703
CAS No.: 477857-66-2
M. Wt: 296.75
InChI Key: MAVKYVLMUUKCSL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a chlorophenyl group and a methylphenoxy group attached to a pyrimidine ring

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenol in the presence of a base to form an intermediate. This intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine
  • 5-(4-Chlorophenyl)-2-(4-ethoxyphenoxy)pyrimidine
  • 5-(4-Chlorophenyl)-2-(4-propoxyphenoxy)pyrimidine

Uniqueness

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-2-8-16(9-3-12)21-17-19-10-14(11-20-17)13-4-6-15(18)7-5-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVKYVLMUUKCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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